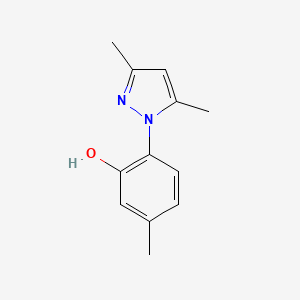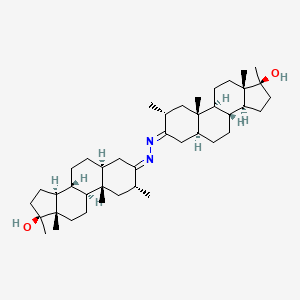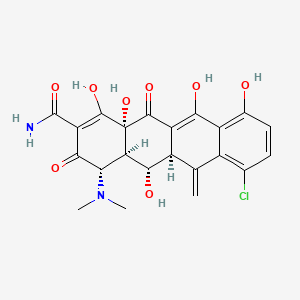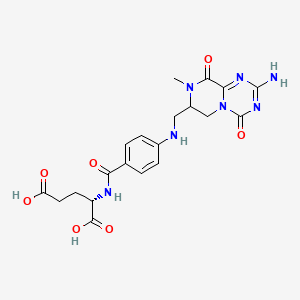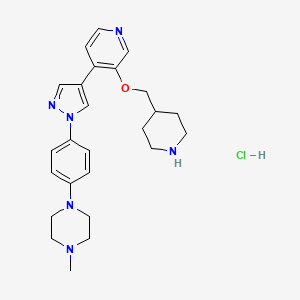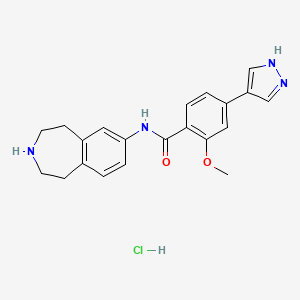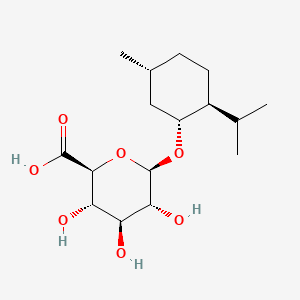
Micropeptin 478A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Micropeptin 478A is a plasmin inhibitor isolated from the Cyanobacterium Microcystis aeruginosa.
Scientific Research Applications
Protease Inhibitory Activity
Micropeptin 478A, extracted from cyanobacterium Microcystis aeruginosa, demonstrates significant protease inhibitory activity. The compound is known to inhibit serine proteases like trypsin and chymotrypsin, with varying degrees of inhibitory concentration (IC50) values. This suggests its potential application in therapeutic areas where the regulation of protease activity is crucial (Gesner-Apter & Carmeli, 2009).
Role in Natural Product Synthesis
Micropeptin 478A belongs to a family of Ahp-cyclodepsipeptides, which are derived from non-ribosomal peptide synthesis (NRPS). These compounds are known for their serine protease inhibitory properties and are being studied for their use in drug discovery efforts. Their isolation, structural elucidation, and molecular mode of action are key areas of research, highlighting their potential in the development of new pharmacological agents (Köcher et al., 2020).
Chemical Biology and Biosynthesis
Micropeptin 478A's biosynthesis involves complex biochemical pathways. Studies focus on understanding the gene clusters and enzymatic processes responsible for its production. This knowledge is crucial for exploring the possibilities of synthesizing similar compounds and expanding the range of bioactive peptides available for pharmaceutical use (Nishizawa et al., 2011).
Diversity and Structural Analysis
The diversity of micropeptins, including Micropeptin 478A, is an area of significant research interest. Different micropeptins exhibit varied biological activities, and their structural analysis is vital for understanding their function and potential applications. This includes the use of advanced spectroscopic methods and chemical analyses to determine their structures and activities (Murakami et al., 1997).
properties
CAS RN |
186368-49-0 |
|---|---|
Product Name |
Micropeptin 478A |
Molecular Formula |
C40H62ClN9O15S |
Molecular Weight |
976.49 |
IUPAC Name |
[(2R)-3-[[(2S,5S,8S,11R,12S,15S,18S,21R)-2,8-bis[(2S)-butan-2-yl]-5-[(3-chloro-4-hydroxyphenyl)methyl]-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate |
InChI |
InChI=1S/C40H62ClN9O15S/c1-7-19(3)30-39(60)65-21(5)31(48-35(56)28(52)18-64-66(61,62)63)36(57)45-24(10-9-15-44-40(42)43)33(54)46-25-12-14-29(53)50(37(25)58)32(20(4)8-2)38(59)49(6)26(34(55)47-30)17-22-11-13-27(51)23(41)16-22/h11,13,16,19-21,24-26,28-32,51-53H,7-10,12,14-15,17-18H2,1-6H3,(H,45,57)(H,46,54)(H,47,55)(H,48,56)(H4,42,43,44)(H,61,62,63)/t19-,20-,21+,24-,25-,26-,28+,29+,30-,31-,32-/m0/s1 |
InChI Key |
XQAUOXBHKXOGBQ-HWXQPLKUSA-N |
SMILES |
CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC(=C(C=C3)O)Cl)C)C(C)CC)O)CCCN=C(N)N)NC(=O)C(COS(=O)(=O)O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Micropeptin 478A; Micropeptin 478 A; Micropeptin 478-A; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



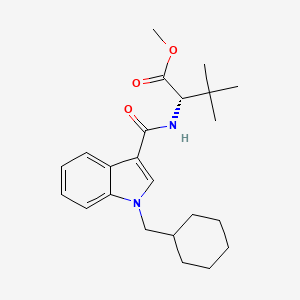
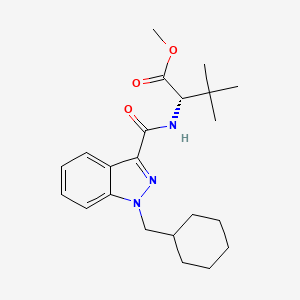

![1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B608953.png)
![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-Phenylethyl]propanamide](/img/structure/B608954.png)
